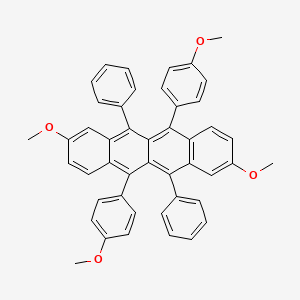
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the tetracene family, which is characterized by a linear arrangement of four benzene rings. The presence of methoxy and phenyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene typically involves multi-step organic reactions. One common method includes the use of 5-methoxy-indole as a starting material, which undergoes a series of reactions involving reagents such as n-Bu4NI and HBF4 in acetonitrile . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetracene: The parent compound with a simpler structure.
Pentacene: Another member of the acene family with five benzene rings.
Anthracene: A related compound with three benzene rings.
Uniqueness
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is unique due to the presence of methoxy and phenyl groups, which enhance its chemical reactivity and potential applications. Compared to other acenes, this compound offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
Properties
CAS No. |
118769-17-8 |
|---|---|
Molecular Formula |
C46H36O4 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
2,8-dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene |
InChI |
InChI=1S/C46H36O4/c1-47-33-19-15-31(16-20-33)41-37-25-23-35(49-3)27-39(37)44(30-13-9-6-10-14-30)46-42(32-17-21-34(48-2)22-18-32)38-26-24-36(50-4)28-40(38)43(45(41)46)29-11-7-5-8-12-29/h5-28H,1-4H3 |
InChI Key |
YUTIOTAANBGJMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=C4C=C(C=CC4=C(C3=C(C5=C2C=CC(=C5)OC)C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


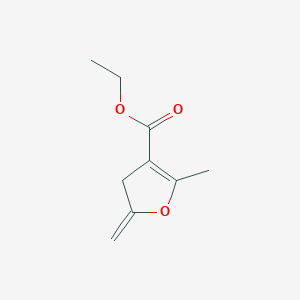
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
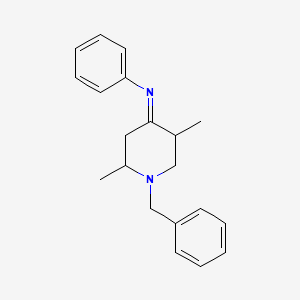

![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
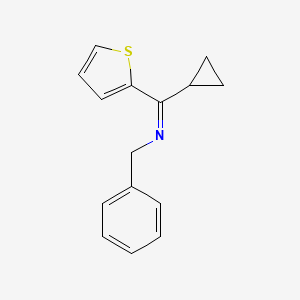
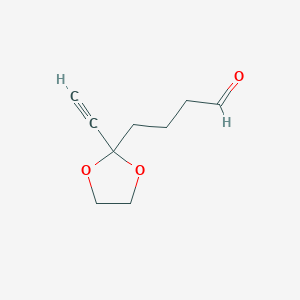
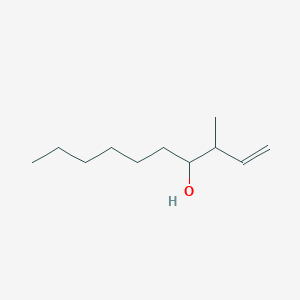



![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)


